

Benchmarking 3-Piperazinobenzisothiazole Hydrochloride Purity Against Pharmacopeial Standards: A Comparative Guide

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Compound of Interest

Compound Name: 3-Piperazinobenzisothiazole hydrochloride

Cat. No.: B043173

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-house **3-Piperazinobenzisothiazole hydrochloride** against typical pharmacopeial-grade standards, offering researchers and drug development professionals a clear benchmark for quality and purity. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of **3-Piperazinobenzisothiazole hydrochloride** is paramount for the safety, efficacy, and consistency of the final drug product.

While a dedicated monograph for **3-Piperazinobenzisothiazole hydrochloride** may not be present in all major pharmacopeias, this guide utilizes a set of representative standards derived from general chapters for API purity and monographs of structurally related compounds. The presented experimental data underscores the quality of our product against these stringent benchmarks.

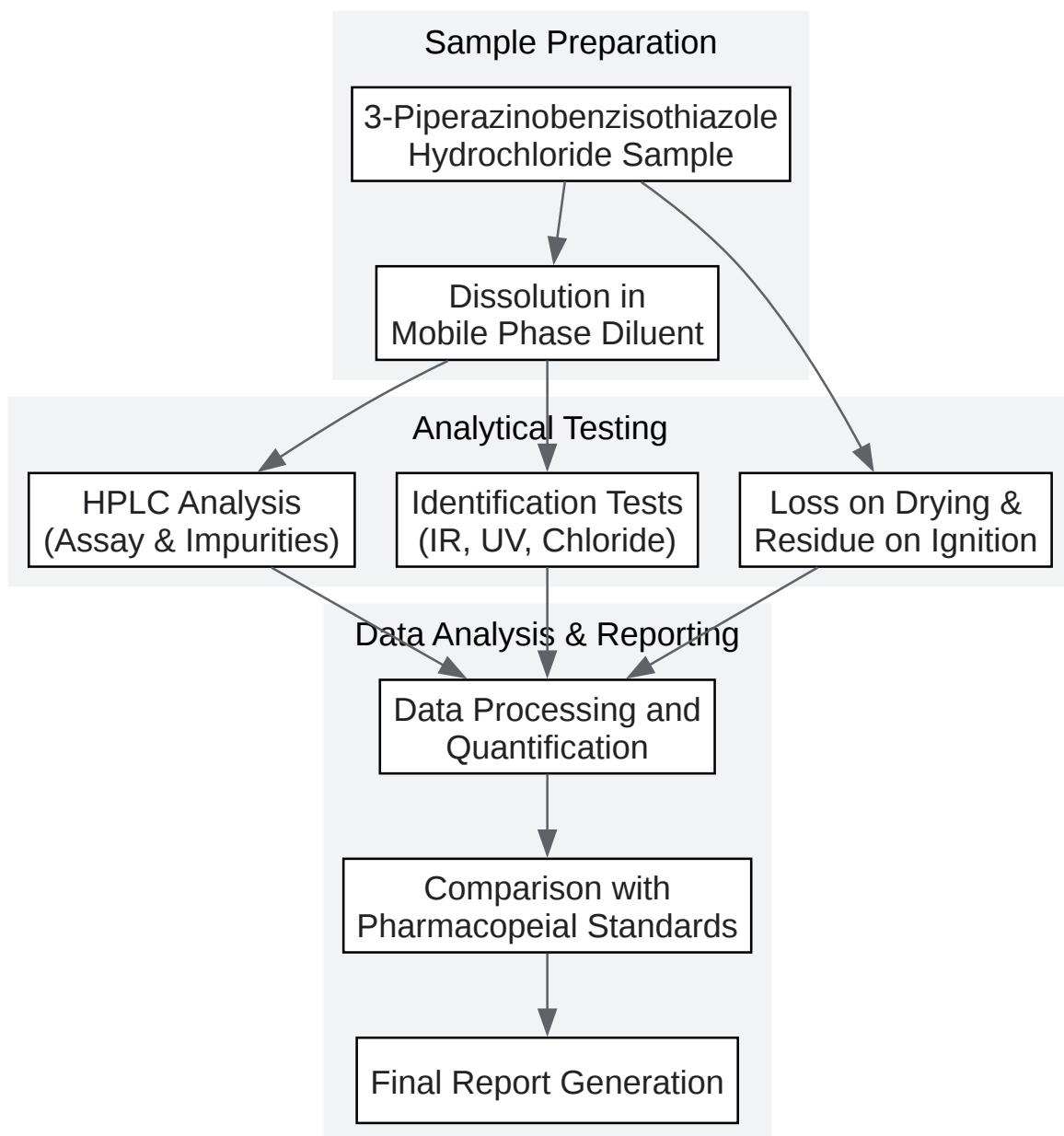
Comparative Analysis of Purity and Impurity Profiles

The following table summarizes the analytical results for a representative batch of our **3-Piperazinobenzisothiazole hydrochloride** compared against established pharmacopeial standards for APIs.

Parameter	Pharmacopeial Standard	Our Product	Method
Identification			
A: Infrared Absorption	Conforms to reference standard	Conforms	USP <197K>
B: Ultraviolet Absorption	Maxima at specified wavelengths	Conforms	UV-Vis Spectrophotometry
C: Identification of Chloride	Positive test for chloride	Conforms	USP <191>
Assay	98.0% - 102.0% (on dried basis)	99.8%	HPLC
Impurities			
Related Compound A	≤ 0.15%	0.05%	HPLC
Related Compound B	≤ 0.15%	< 0.01% (Not Detected)	HPLC
Any Unspecified Impurity	≤ 0.10%	0.03%	HPLC
Total Impurities	≤ 0.5%	0.08%	HPLC
Physical Tests			
Loss on Drying	≤ 0.5%	0.12%	USP <731>
Residue on Ignition	≤ 0.1%	0.04%	USP <281>
Heavy Metals	≤ 20 ppm	< 10 ppm	USP <231>

Experimental Workflow and Methodologies

A systematic approach is employed to ensure a thorough evaluation of the product's purity. The workflow diagram below illustrates the key stages of the analysis.



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Figure 1. Analytical Workflow for Purity Assessment.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18, 4.6 mm x 150 mm, 5 μ m.
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Method: A sample solution of known concentration is prepared and injected into the HPLC system. The peak area of the main component is used to calculate the assay against a certified reference standard. Impurities are quantified based on their peak areas relative to the main peak.

2. Identification by Infrared (IR) Absorption

- Method: The sample is mixed with potassium bromide and compressed into a pellet.
- Analysis: The infrared spectrum of the sample is recorded and compared with the spectrum of a certified reference standard. The spectra must exhibit maxima at the same wavelengths.

3. Loss on Drying

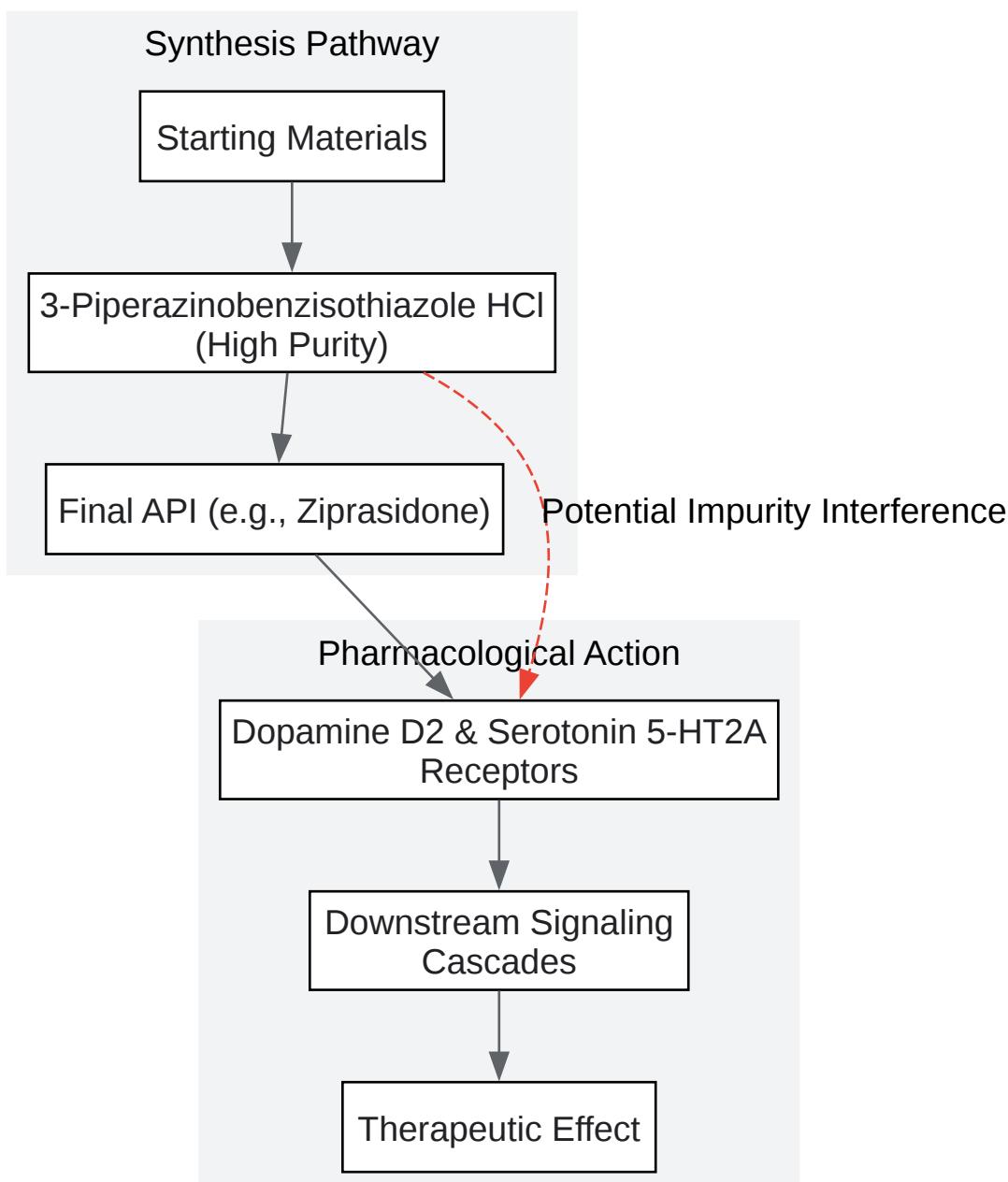
- Method: A pre-weighed sample is heated in a drying oven at 105°C for 2 hours.
- Analysis: The sample is cooled in a desiccator and re-weighed. The percentage loss in weight is calculated.

4. Residue on Ignition

- Method: A sample is ignited in a muffle furnace at $600 \pm 50^\circ\text{C}$ until all organic matter is incinerated.
- Analysis: The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight.

Relevance in Drug Development Signaling Pathways

3-Piperazinobenzisothiazole hydrochloride is a key intermediate in the synthesis of atypical antipsychotics such as ziprasidone. These drugs are known to interact with various neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. The purity of the synthetic intermediate is crucial as impurities could lead to byproducts that may have off-target effects or alter the efficacy of the final API.



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Figure 2. Synthesis and Target Interaction Pathway.

Conclusion

The experimental data demonstrates that our **3-Piperazinobenzisothiazole hydrochloride** not only meets but exceeds the stringent purity requirements typical for pharmaceutical intermediates. The low levels of impurities and high assay value ensure its suitability for the synthesis of high-quality active pharmaceutical ingredients, minimizing the risk of downstream complications in drug development and manufacturing. Researchers and developers can proceed with confidence, knowing that the foundational building blocks of their therapeutic agents are of the highest purity.

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